molecular formula C9H18O2 B2793077 3-(2-Methylpropyl)oxan-4-ol CAS No. 1697939-36-8

3-(2-Methylpropyl)oxan-4-ol

Cat. No.: B2793077
CAS No.: 1697939-36-8
M. Wt: 158.241
InChI Key: NQUVYJCQYSHIJD-UHFFFAOYSA-N
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Description

General Significance of Substituted Oxane Derivatives in Fundamental Chemical Research

The oxane ring, a saturated six-membered ring containing one oxygen atom, is a core structure in numerous important organic molecules. wikipedia.orgontosight.ai Its derivatives are significant in fundamental chemical research for several reasons. The tetrahydropyran (B127337) (THP) ring system is the core of pyranose sugars, such as glucose, making it a central feature in carbohydrate chemistry and biochemistry. wikipedia.org In organic synthesis, the related 3,4-dihydropyran is used to introduce the 2-tetrahydropyranyl (THP) group, a common protecting group for alcohols, valued for its stability across a range of reaction conditions and its subsequent removal via acid-catalyzed hydrolysis. wikipedia.org

Substituted oxanes are also prevalent in natural products and biologically active compounds. ontosight.aiwikipedia.org The presence of the ether oxygen and other functional groups, like hydroxyls, allows these molecules to participate in hydrogen bonding and other non-covalent interactions, which is crucial for their interaction with biological targets like enzymes and receptors. ontosight.ai The stereochemistry of substituted oxanes is a critical aspect of their function, as different spatial arrangements of substituents can lead to vastly different physical properties and biological activities. ontosight.ai Consequently, the development of stereoselective synthetic methods for these rings is a major focus in organic chemistry. ontosight.ai

Contextualization of 3-(2-Methylpropyl)oxan-4-ol within Contemporary Synthetic Methodologies

The synthesis of substituted oxanes like this compound can be achieved through various contemporary synthetic methodologies that focus on the construction of heterocyclic rings. General strategies often involve cyclization reactions. google.com For example, the synthesis of related 4-substituted-2-alkyl-tetrahydropyran-4-ols has been described through processes that involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, followed by cyclisation. google.com

Another common approach for synthesizing saturated heterocycles is through the hydrogenation of unsaturated precursors. smolecule.com The synthesis of 4-methyl-2-(2-methylpropyl)oxan-4-ol, known commercially as Rosanol, can involve a hydrogenation step to saturate the pyran ring, followed by purification. smolecule.com Modern synthetic chemistry also employs cascade reactions, where multiple bond-forming events occur in a single operation, to build complex molecules like substituted oxanes efficiently. researchgate.net The specific synthesis of this compound would require precise control over regioselectivity and stereoselectivity to place the isobutyl and hydroxyl groups at the desired positions on the oxane ring.

Overview of Research Trajectories Pertaining to this compound

Research related to 4-methyl-2-(2-methylpropyl)oxan-4-ol, a structural isomer of the title compound, has been predominantly driven by its application in the fragrance industry. smolecule.comthegoodscentscompany.com Under trade names like FLOROL®, it is valued for its pleasant floral aroma, often described as reminiscent of lily of the valley. thegoodscentscompany.com It is used as a stable and substantive building block in perfumes, capable of imparting an elegant floral character to a wide variety of fragrance types. thegoodscentscompany.com

Beyond its role in perfumery, the compound serves as a building block in synthetic organic chemistry. Research has explored its potential as a precursor for synthesizing other medicinally relevant molecules. smolecule.com The functional groups present—a secondary alcohol and a cyclic ether—make it a versatile starting material for further chemical transformations. smolecule.com While its direct biological activity is not a primary focus of current research, its structural motifs are relevant to the design of new bioactive compounds. smolecule.comnih.gov

Table 2: Physicochemical Properties of 4-methyl-2-(2-methylpropyl)oxan-4-ol

Property Value Source
Molecular Weight 172.26 g/mol smolecule.comnih.gov
Appearance Clear, colorless liquid smolecule.comalfa-chemistry.com
Boiling Point 243 °C at 760 mmHg alfa-chemistry.com
Density ~0.936 - 0.9516 g/cm³ smolecule.comalfa-chemistry.com
Flash Point 88 °C alfa-chemistry.com
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
XLogP3-AA 1.9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVYJCQYSHIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 2 Methylpropyl Oxan 4 Ol and Its Stereoisomers

Retrosynthetic Disconnections and Strategic Approaches to the Oxane Core of 3-(2-Methylpropyl)oxan-4-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections of the oxane core can be envisioned, primarily revolving around key bond formations that construct the heterocyclic ring.

Prins Cyclization Approach: This is one of the most direct and widely used methods for synthesizing 4-hydroxytetrahydropyrans. nih.govorganic-chemistry.org The key disconnection is made across the C2-O and C4-C5 bonds. This leads to a homoallylic alcohol and an aldehyde. For the synthesis of this compound, this disconnection points to isovaleraldehyde (B47997) (3-methylbutanal) and isoprenol (3-methyl-3-buten-1-ol) as the logical precursors. The forward reaction involves an acid-catalyzed cyclization of these two components. researchgate.netresearchgate.net

Intramolecular Hydroalkoxylation: This strategy involves disconnecting the C-O bond at the oxygen heteroatom. This retrosynthetic step reveals a δ-hydroxyalkene as the precursor. The forward synthesis would then involve an intramolecular cyclization, typically catalyzed by transition metals like platinum, gold, or cobalt, to form the oxane ring. organic-chemistry.org

Intramolecular Epoxide Ring-Opening: Another common strategy involves disconnecting a C-O bond adjacent to a hydroxyl group, suggesting a precursor containing an epoxide. For the target molecule, this would imply a 5,6-epoxy-alcohol, where the intramolecular attack of the hydroxyl group onto the epoxide, usually at the less substituted carbon, forms the six-membered ring. nih.gov This method offers excellent control over stereochemistry.

Oxa-Michael Addition: Disconnecting the C5-C6 bond and the C-O bond suggests an approach based on an intramolecular conjugate addition. The precursor would be a δ-hydroxy-α,β-unsaturated carbonyl compound. The cyclization proceeds via the attack of the hydroxyl group onto the electron-deficient double bond. whiterose.ac.uk

These varied approaches highlight the flexibility available to synthetic chemists in planning a route to the this compound core, with the choice often depending on the desired stereochemical outcome and the availability of starting materials.

Diastereoselective and Enantioselective Synthesis of this compound

The presence of stereocenters at the C3 and C4 positions of this compound necessitates stereocontrolled synthetic methods to access specific diastereomers and enantiomers.

The relative stereochemistry between the 2-methylpropyl group at C3 and the hydroxyl group at C4 (cis or trans) is a critical aspect of the synthesis. In reactions like the Prins cyclization, this stereoselectivity is often dictated by the transition state geometry. The cyclization is believed to proceed through a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov

For the reaction between isovaleraldehyde and a homoallylic alcohol, the formation of an oxocarbenium ion intermediate is the first step. The subsequent intramolecular attack of the alkene nucleophile leads to the tetrahydropyran (B127337) ring. nih.gov The orientation of the substituents in the chair-like transition state determines the final diastereomeric ratio of the product. By carefully selecting catalysts (both Brønsted and Lewis acids) and reaction conditions, the cyclization can be biased towards a single diastereomer. nih.govorganic-chemistry.orgbeilstein-journals.org For instance, certain copper(II)-bisphosphine complexes have been shown to yield substituted tetrahydropyrans with excellent diastereoselectivities. nih.gov

Table 1: Influence of Catalysts on Diastereoselectivity in Prins-type Cyclizations

Catalyst System Typical Substrates Observed Selectivity Reference
Phosphomolybdic Acid in Water Homoallylic alcohols, Aldehydes High cis-selectivity organic-chemistry.org
InCl₃ Homoallylic alcohols, Aldehydes Excellent diastereoselectivities organic-chemistry.org
Iodine (5 mol%) Homoallylic alcohols, Aldehydes Good to excellent yields, stereoselective researchgate.net

This table presents generalized findings for Prins-type reactions, which are applicable to the synthesis of this compound.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. msu.eduyoutube.com One of the most reliable methods to achieve this is through the use of a chiral auxiliary. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of this compound, an auxiliary could be appended to the homoallylic alcohol precursor. The steric and electronic properties of the auxiliary would then direct the approach of the aldehyde during the cyclization step, favoring the formation of one enantiomer of the oxane product. After the key stereocenter-forming reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

Commonly used auxiliaries that could be adapted for this purpose include Evans oxazolidinones or pseudoephedrine amides, which are typically used for asymmetric alkylations but illustrate the principle of diastereoselective control. wikipedia.orgnih.gov The choice of auxiliary and its point of attachment are critical for achieving high levels of stereocontrol.

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), enantiomeric resolution is required to separate them. Several techniques can be applied to resolve the enantiomers of this compound.

Classical Resolution via Diastereomeric Salts: The hydroxyl group of the target molecule can be reacted with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, hydrolysis of the ester group regenerates the individual, enantiomerically pure alcohols.

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, an enzyme-catalyzed acylation of the alcohol could selectively acylate one enantiomer faster than the other, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol. nih.gov Vanadium-catalyzed kinetic resolutions of unsaturated alcohols have also been reported as a powerful tool. nih.gov

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, thus allowing for their separation.

Functional Group Interconversions Leading to the 4-Hydroxyl Group in this compound

Functional group interconversion (FGI) is a standard strategy in organic synthesis where one functional group is converted into another. ox.ac.uksolubilityofthings.com While the Prins cyclization directly installs the 4-hydroxyl group, other synthetic routes might yield a precursor with a different functionality at the C4 position, which would then need to be converted to the desired alcohol.

A common precursor is a tetrahydropyran-4-one (an oxanone). The synthesis of such ketones can be achieved through various methods, including the DDQ-mediated oxidative cyclization of certain benzyl (B1604629) ethers. mdpi.com The subsequent reduction of the C4-ketone to the C4-hydroxyl group is a straightforward FGI.

The choice of reducing agent determines the stereochemical outcome of this reduction:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will convert the ketone to a secondary alcohol. The stereoselectivity depends on the steric environment around the carbonyl group, often favoring the approach of the hydride from the less hindered face.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also yields the alcohol. solubilityofthings.com Like NaBH₄, its approach can be influenced by steric factors.

Diisobutylaluminium hydride (DIBAL-H): Can be used for the reduction of carbonyls and offers different selectivity profiles depending on the substrate and conditions. acs.org

By selecting the appropriate reducing agent and conditions, it is possible to control the diastereoselectivity of the alcohol formation, yielding predominantly either the cis or trans isomer relative to the C3 substituent.

Cyclization Reactions for Oxane Ring Formation in the Synthesis of this compound

The formation of the six-membered oxane ring is the pivotal step in the synthesis of this compound. Several powerful cyclization reactions have been developed for this purpose.

Prins Cyclization: As previously mentioned, this is a powerful and convergent reaction for forming 4-hydroxytetrahydropyrans. nih.gov It involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol. researchgate.netbeilstein-journals.org The reaction proceeds through an oxocarbenium ion, which is trapped intramolecularly by the alkene. The reaction of isovaleraldehyde with isoprenol is a direct application of this method for synthesizing the target molecule. researchgate.netabo.fi A variety of catalysts, including Brønsted acids, Lewis acids (e.g., InCl₃, Yb(OTf)₃), and supported catalysts, can be employed to promote the cyclization under different conditions. organic-chemistry.org

Intramolecular Haloetherification: This process involves the reaction of a δ-hydroxyalkene with a halogen source (e.g., N-iodosuccinimide). An electrophilic halogen adds to the double bond, forming a halonium ion intermediate. The pendant hydroxyl group then attacks intramolecularly in an Sₙ2-like fashion to close the ring, forming a 4-halomethyl-tetrahydropyran. Subsequent reductive dehalogenation would yield the corresponding methyl-substituted oxane, although this route does not directly produce the 4-hydroxy functionality. Asymmetric induction in haloetherification reactions has been achieved using chiral acetals. ic.ac.uk

Acid-Catalyzed Intramolecular Epoxide Opening: The cyclization of epoxy alcohols is a highly effective method for constructing tetrahydropyran rings with defined stereochemistry. nih.gov A precursor such as 5-(2-methylpropyl)-5,6-epoxyhexan-1-ol could be synthesized and then treated with an acid catalyst (e.g., BF₃·Et₂O). The acid activates the epoxide, allowing the terminal hydroxyl group to attack and open the ring, forming the desired 6-membered heterocycle. The stereochemistry of the epoxide precursor directly translates to the stereochemistry of the final product. nih.gov

Intramolecular Hydroalkoxylation of Alkenols: This atom-economical reaction involves the addition of an O-H bond across a C=C double bond within the same molecule. For the synthesis of a substituted oxane, a δ-alkenol would be required. The reaction is typically catalyzed by late transition metals such as platinum, gold, or cobalt and can be highly stereoselective. organic-chemistry.org

Table 2: Summary of Key Cyclization Strategies for Oxane Ring Formation

Cyclization Method Key Precursor Type Typical Reagents/Catalysts Key Features
Prins Cyclization Homoallylic alcohol + Aldehyde H⁺, Lewis Acids (InCl₃, Yb(OTf)₃) Direct formation of 4-hydroxytetrahydropyrans; stereoselectivity controllable. nih.govorganic-chemistry.org
Intramolecular Epoxide Opening Epoxy alcohol Acid catalysts (BF₃·Et₂O, TIPSOTf) High stereochemical control based on epoxide precursor. nih.gov
Intramolecular Hydroalkoxylation δ-Hydroxyalkene Pt, Au, Co complexes Atom-economical; good functional group tolerance. organic-chemistry.org
Intramolecular oxa-Michael Addition δ-Hydroxy-α,β-unsaturated system Base or Acid Forms C-O and C-C bonds in a controlled manner. whiterose.ac.uk

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its stereoisomers is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies in this context include the use of biocatalysts and heterogeneous acid catalysts to replace traditional, more hazardous reagents and to simplify purification processes.

One of the most promising green approaches for the synthesis of chiral alcohols like this compound is the use of biocatalysis. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs), operate under mild conditions of temperature and pH in aqueous media, offering high chemo-, regio-, and enantioselectivity. nih.gov This high selectivity can significantly simplify downstream processing and purification, reducing the need for protecting groups and minimizing waste generation.

For the synthesis of the specific stereoisomers of this compound, a chemoenzymatic approach can be envisioned. This would involve the initial synthesis of the prochiral ketone, 3-(2-methylpropyl)oxan-4-one, followed by an asymmetric reduction catalyzed by a selected ADH. The stereochemical outcome of the reduction can be controlled by choosing an appropriate ADH that selectively produces either the (R)- or (S)-alcohol. The use of whole-cell biocatalysts or immobilized enzymes further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse.

Another key green strategy applicable to the synthesis of the tetrahydropyran ring of this compound is the use of solid acid catalysts for the Prins cyclization. The Prins reaction is a powerful method for constructing the oxane ring system. utupub.fi Traditionally, this reaction is catalyzed by strong mineral acids, which are corrosive, difficult to handle, and generate significant acidic waste.

Heterogeneous catalysts, such as zeolites and other solid acids, offer a greener alternative. utupub.fi These catalysts are easily separable from the reaction mixture by simple filtration, allowing for their recovery and reuse, which is a core principle of green chemistry. The use of mildly acidic, microporous zeolites has been shown to be effective in the Prins cyclization for the synthesis of structurally related tetrahydropyranols. utupub.fi Furthermore, the reaction can often be carried out in more environmentally friendly solvents, such as dimethylcarbonate, or even under solvent-free conditions, further reducing the environmental impact. utupub.firesearchgate.net

Illustrative Data on Green Synthetic Approaches for Related Tetrahydropyranols

Table 1: Biocatalytic Reduction of a Prochiral Ketone to a Chiral Alcohol

This table illustrates the high enantioselectivity achievable with biocatalytic reductions, a key green chemistry benefit. The data is based on the one-pot multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol, a related chiral alcohol. nih.gov

Enzyme SystemSubstrateProduct StereoisomerYield (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)
OYE2.6 / ADH4404-methylhept-4-en-3-one(3S,4R)-4-methylheptan-3-ol729999
OYE2.6 / ADH2704-methylhept-4-en-3-one(3R,4R)-4-methylheptan-3-ol839999
OYE1-W116V / ADH4404-methylhept-4-en-3-one(3S,4S)-4-methylheptan-3-ol759994
OYE1-W116V / ADH2704-methylhept-4-en-3-one(3R,4S)-4-methylheptan-3-ol789992

Table 2: Prins Cyclization using Heterogeneous Catalysts for Florol® Synthesis

This table showcases the effectiveness of recyclable solid acid catalysts in the Prins cyclization for the synthesis of a structural isomer of the target compound, highlighting high conversion and selectivity. utupub.fi

CatalystSolventTemperature (°C)Conversion (%)Selectivity (%)
H-Beta-300Dimethylcarbonate409972
H-USYDimethylcarbonate40>9966
H-MordeniteDimethylcarbonate409868

Stereochemical Analysis and Conformational Preferences of 3 2 Methylpropyl Oxan 4 Ol

Elucidation of Relative and Absolute Stereochemistry of 3-(2-Methylpropyl)oxan-4-ol

Determining the precise spatial arrangement of the 2-methylpropyl (isobutyl) group and the hydroxyl group is a multi-step process involving the assignment of both their relative orientation (cis/trans) and the absolute configuration (R/S) of each chiral center.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds. For this compound, specific one- and two-dimensional NMR techniques would be employed to differentiate between the cis and trans diastereomers.

The primary methods include the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. The magnitude of the ³JHH coupling constant between the protons at C3 (H3) and C4 (H4) is dependent on the dihedral angle between them, as described by the Karplus equation.

A large coupling constant (typically 8-10 Hz) indicates a trans-diaxial relationship between H3 and H4, placing the isobutyl and hydroxyl groups in a diequatorial orientation.

A smaller coupling constant (typically 2-4 Hz) suggests an axial-equatorial or diequatorial relationship, which is characteristic of the cis isomer or the diaxial conformation of the trans isomer.

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons.

For a cis isomer, a strong NOE correlation would be expected between the axial proton at C3 and the axial proton at C5 on the same face of the ring. More importantly, a correlation between the protons at C3 and C4 would help confirm their relative orientation. In a cis-diequatorial conformation, no strong NOE would be seen between H3 and H4.

For a trans isomer in its stable diequatorial conformation, a strong NOE would be observed between the axial protons at C3 and C5, and between the axial proton at C2 and the axial proton at C4, but not directly between H3 and H4.

Table 1: Predicted ¹H-NMR Coupling Constants (³JHH) for Stereoisomers of this compound
StereoisomerH3-H4 RelationshipPredicted ³J(H3,H4) (Hz)
trans (diequatorial)axial-axial8 – 10
trans (diaxial)equatorial-equatorial2 – 3
cis (ax,eq / eq,ax)axial-equatorial2 – 4

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Once the relative stereochemistry is known, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration. hebmu.edu.cn These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com

The standard approach involves the following steps:

Experimental Measurement : The VCD (in the infrared region) and ECD (in the UV-visible region) spectra of a purified enantiomer of this compound are recorded. spectroscopyeurope.com

Computational Modeling : Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the VCD and ECD spectra for one possible absolute configuration (e.g., (3R,4R)-3-(2-Methylpropyl)oxan-4-ol). researchgate.net The spectra for its enantiomer (3S,4S) will be the exact mirror image.

Spectral Comparison : The experimental spectrum is compared with the computationally simulated spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. researchgate.netresearchgate.net

This combined experimental and theoretical approach is a powerful, non-destructive method for assigning absolute configuration without the need for X-ray crystallography. spectroscopyeurope.com

Chiral Derivatization and Chromatographic Analysis of Enantiomers of this compound

Chromatographic methods are essential for separating and analyzing enantiomers. While direct separation on a chiral stationary phase (CSP) is possible, an indirect method involving chiral derivatization is also highly effective. nih.govmdpi.com

This method involves reacting the racemic mixture of a this compound diastereomer with a single enantiomer of a chiral derivatizing agent (CDA). The hydroxyl group at the C4 position is a suitable site for this reaction. For example, esterification with an enantiomerically pure acid like (R)- or (S)-Mosher's acid would convert the pair of enantiomers into a pair of diastereomers.

These resulting diastereomers possess different physical properties and can be separated using standard, non-chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel column. mdpi.com The relative amounts of the two separated diastereomers correspond to the original ratio of enantiomers in the mixture. This technique is widely used for both analytical quantification and preparative separation of enantiomers. nih.gov

Conformational Isomerism and Ring Dynamics of the this compound Ring System

The oxane ring is not planar and, like cyclohexane (B81311), adopts several conformations to relieve angular and torsional strain. The chair conformation is the most stable and predominant form. wikipedia.org

Chair-Boat Interconversions and Energy Barriers in Substituted Oxanes

The interconversion between the two possible chair conformations of the oxane ring is known as a ring flip. This process proceeds through higher-energy transition states and intermediates. The generally accepted energy diagram for this process, using cyclohexane as a model, shows the following relative energies:

Chair : The ground state conformation.

Half-Chair : The highest energy transition state, with an energy barrier of approximately 10 kcal/mol relative to the chair. masterorganicchemistry.com

Twist-Boat : An intermediate, local energy minimum that is about 5.5 kcal/mol higher in energy than the chair. masterorganicchemistry.com

Boat : A transition state between twist-boat forms, approximately 6.5 kcal/mol above the chair conformation. masterorganicchemistry.com

At room temperature, there is sufficient thermal energy for the ring to rapidly interconvert between the two chair forms, although it will spend the vast majority of its time in the most stable chair conformation(s). masterorganicchemistry.com

Table 2: Relative Energies of Oxane Ring Conformations (Approximated from Cyclohexane Data)
ConformationRole in InterconversionApproximate Relative Energy (kcal/mol)
ChairGround State0
Twist-BoatIntermediate~5.5
BoatTransition State~6.5
Half-ChairTransition State~10.0

Influence of 3-(2-Methylpropyl) and 4-Hydroxyl Substituents on Conformation

In substituted oxanes, the two chair conformations are often not equal in energy. The substituents prefer to occupy the more spacious equatorial positions to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions. csus.edukhanacademy.org The conformational preference is determined by the steric bulk of the substituents.

For this compound, the analysis depends on the relative stereochemistry (cis or trans).

Trans-Isomer : The two substituents are on opposite faces of the ring. This allows for a conformation where both the 2-methylpropyl group and the hydroxyl group are in equatorial positions. The alternative ring-flipped conformation would place both bulky groups in highly unfavorable axial positions. Therefore, the trans-isomer is expected to exist almost exclusively in the diequatorial conformation.

Cis-Isomer : The two substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. Two possible chair conformers exist in equilibrium. The relative stability depends on the steric demand (A-value) of the two groups. The 2-methylpropyl group is significantly bulkier than the hydroxyl group. Consequently, the equilibrium will strongly favor the conformer where the large 2-methylpropyl group occupies an equatorial position and the smaller hydroxyl group occupies an axial position to avoid the severe 1,3-diaxial interactions that an axial isobutyl group would create. rsc.orgmvpsvktcollege.ac.in

Table 3: Predicted Conformational Preferences for Diastereomers of this compound
DiastereomerSubstituent OrientationsDominant ConformerReason for Preference
trans(eq, eq) or (ax, ax)(3-eq, 4-eq)Avoids 1,3-diaxial interactions for both groups.
cis(eq, ax) or (ax, eq)(3-eq, 4-ax)The much bulkier 2-methylpropyl group strongly prefers the equatorial position.

Computational Approaches to Conformational Analysis of this compound

Computational chemistry provides powerful tools for elucidating the conformational preferences of flexible molecules like this compound. Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to calculate the potential energies of various conformers and to identify the most stable structures. These computational approaches allow for a systematic exploration of the conformational space, providing insights that can be complementary to experimental techniques like NMR spectroscopy.

The conformational analysis of this compound primarily revolves around the geometry of the oxane ring and the orientation of its substituents. The tetrahydropyran (B127337) ring typically adopts a chair conformation, which is significantly more stable than other possible conformations such as the boat or twist-boat. Within the chair conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these arrangements is dictated by steric and electronic effects.

For the cis and trans isomers of this compound, several chair conformations are possible, each with a different arrangement of the isobutyl, methyl, and hydroxyl groups. Computational models can predict the relative energies of these conformers by calculating the steric strain arising from interactions between the substituents and the ring atoms. Generally, bulky substituents like the isobutyl group are energetically favored in the equatorial position to minimize 1,3-diaxial interactions, which are a significant source of steric strain.

The application of DFT calculations can provide more accurate energy differences between conformers by considering electronic effects in addition to steric hindrance. These calculations can also be used to determine the energy barriers for ring inversion, the process by which one chair conformation converts to another. The results of these computational studies are often presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

While specific computational studies dedicated solely to this compound are not extensively reported in publicly available literature, the principles of conformational analysis of substituted tetrahydropyrans are well-established. By applying these principles, it is possible to predict the most likely low-energy conformations of its stereoisomers.

Illustrative Data from a Hypothetical Computational Analysis:

To illustrate the type of information obtained from a computational study, the following tables present hypothetical data for the conformational analysis of the cis and trans isomers of this compound. These tables are based on the general principles of conformational analysis of substituted cyclohexanes and tetrahydropyrans.

Table 1: Hypothetical Relative Energies of Chair Conformers for cis-3-(2-Methylpropyl)oxan-4-ol

ConformerIsobutyl Group PositionMethyl & Hydroxyl Group PositionsRelative Energy (kcal/mol)Population (%)
1EquatorialAxial, Equatorial0.0095.7
2AxialEquatorial, Axial2.504.3

Note: This data is illustrative and based on the principle that the conformer with the bulky isobutyl group in the equatorial position will be significantly more stable.

Table 2: Hypothetical Relative Energies of Chair Conformers for trans-3-(2-Methylpropyl)oxan-4-ol

ConformerIsobutyl Group PositionMethyl & Hydroxyl Group PositionsRelative Energy (kcal/mol)Population (%)
1EquatorialEquatorial, Equatorial0.0099.0
2AxialAxial, Axial3.501.0

Note: This data is illustrative and based on the principle that the diequatorial arrangement of substituents is generally the most stable.

These hypothetical tables demonstrate how computational analysis can quantify the energetic differences between various conformations, allowing for a prediction of the predominant species at equilibrium. The actual values would be determined through detailed quantum mechanical calculations.

Reactivity and Reaction Mechanisms of 3 2 Methylpropyl Oxan 4 Ol

Transformations Involving the Secondary Alcohol Functionality at C4

The hydroxyl group at the C4 position is a key site for a variety of chemical transformations, including oxidation, reduction, esterification, and elimination reactions.

Oxidation: The secondary alcohol in 3-(2-methylpropyl)oxan-4-ol can be oxidized to the corresponding ketone, 3-(2-methylpropyl)oxan-4-one. This transformation can be achieved using a range of common oxidizing agents. The choice of reagent can be critical in preventing over-oxidation or side reactions involving the oxane ring.

Common Oxidizing Agents and Expected Outcomes

Oxidizing AgentTypical ConditionsExpected ProductNotes
Chromium-based reagents (e.g., PCC, PDC)Dichloromethane (CH₂Cl₂)3-(2-Methylpropyl)oxan-4-oneMild conditions, suitable for preventing ring cleavage.
Swern Oxidation(COCl)₂, DMSO, Et₃N3-(2-Methylpropyl)oxan-4-oneLow-temperature reaction, good for sensitive substrates.
Dess-Martin PeriodinaneDichloromethane (CH₂Cl₂)3-(2-Methylpropyl)oxan-4-oneMild and selective, avoids the use of heavy metals.

The isobutyl group at the adjacent C3 position can sterically hinder the approach of the oxidizing agent to the hydroxyl group, potentially slowing the reaction rate compared to less substituted analogs.

Reduction: The reverse transformation, the reduction of the corresponding ketone (3-(2-methylpropyl)oxan-4-one) back to the secondary alcohol, can be accomplished using various reducing agents. The stereochemical outcome of this reduction is of significant interest, as it can lead to either the cis or trans diastereomer of this compound, depending on the reagent and reaction conditions.

Common Reducing Agents and Stereochemical Considerations

Reducing AgentTypical ConditionsMajor DiastereomerRationale
Sodium borohydride (B1222165) (NaBH₄)Methanol (B129727) (MeOH) or Ethanol (EtOH)Equatorial attack leading to the axial alcoholFollows Felkin-Anh model for nucleophilic attack on cyclic ketones.
Lithium aluminum hydride (LiAlH₄)Diethyl ether (Et₂O) or Tetrahydrofuran (THF)Equatorial attack leading to the axial alcoholA stronger reducing agent, but often similar stereoselectivity to NaBH₄.
L-Selectride®Tetrahydrofuran (THF), low temperatureAxial attack leading to the equatorial alcoholBulky reducing agent preferentially attacks from the less hindered equatorial face.

Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comyoutube.comyoutube.com The reaction is an equilibrium process, and the use of excess carboxylic acid or removal of water can drive it to completion. masterorganicchemistry.comyoutube.com Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine) provides a more direct route to the ester.

Etherification: Formation of an ether at the C4 position can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The steric hindrance from the adjacent isobutyl group and the chair conformation of the oxane ring may influence the rate of these S\N2 reactions.

Dehydration of this compound, typically under acidic conditions, can lead to the formation of an alkene, 3-(2-methylpropyl)-3,4-dihydro-2H-pyran or 3-(2-methylpropyl)-5,6-dihydro-2H-pyran. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. indusuni.ac.in

The stereochemistry of the elimination is highly dependent on the reaction mechanism. libretexts.org

E2 Mechanism: This bimolecular elimination pathway requires an anti-periplanar arrangement of the proton to be removed and the leaving group (the protonated hydroxyl group). tib.eumsu.edu In a cyclohexane-like chair conformation, this translates to a trans-diaxial arrangement. The conformational flexibility of the oxane ring and the preferred equatorial position of the bulky isobutyl group will influence which protons are available for anti-periplanar elimination.

E1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate. indusuni.ac.in The stereochemical requirement is less strict, and the reaction will favor the formation of the most stable alkene product. libretexts.org The stability of the carbocation formed at C4 will be a key factor in determining the viability of this pathway.

Reactions of the Oxane Ring System and its Stability

The oxane ring is a relatively stable six-membered saturated heterocycle. wikipedia.orgnih.gov However, under certain conditions, it can undergo ring-opening or participate in reactions involving the oxygen heteroatom.

Ring Opening: The ether linkage of the oxane ring is generally stable to many reagents but can be cleaved under harsh acidic conditions, often requiring strong protic or Lewis acids. researchgate.netnih.gov The reaction proceeds by protonation of the ring oxygen, followed by nucleophilic attack by a conjugate base at one of the adjacent carbon atoms (C2 or C6). The presence of substituents on the ring can influence the regioselectivity of the cleavage.

Ring Closure (Synthesis): The synthesis of substituted tetrahydropyrans, including structures analogous to this compound, can be achieved through various ring-closure strategies. organic-chemistry.orgrsc.org A common method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. smolecule.com For instance, the reaction of 1-isobutyl-3-buten-1-ol with formaldehyde (B43269) could, in principle, lead to the formation of the this compound ring system.

Reactivity of the 2-Methylpropyl Side Chain

The reactivity of the 2-methylpropyl (isobutyl) side chain in this compound is largely characteristic of a saturated alkyl group. In the absence of activating functional groups directly on the side chain, it is generally unreactive towards many common chemical transformations. The carbon-carbon and carbon-hydrogen bonds of the 2-methylpropyl group are strong and non-polar, rendering them resistant to attack by nucleophiles, electrophiles, and mild oxidizing or reducing agents under standard conditions.

However, under more forcing conditions, such as those involving free radicals, the 2-methylpropyl side chain can undergo reaction. Free radical halogenation, for instance, could lead to the substitution of a hydrogen atom with a halogen. The selectivity of this reaction would favor the tertiary hydrogen at the methine position of the isobutyl group, as the resulting tertiary radical is the most stable.

Oxidation of the 2-methylpropyl side chain is also challenging. Unlike alkyl side chains on an aromatic ring, which can be readily oxidized at the benzylic position, the isobutyl group on the saturated oxane ring lacks this activation. Very strong oxidizing agents and harsh reaction conditions would be required to effect oxidation, likely leading to a mixture of products and potentially compromising the integrity of the tetrahydropyran (B127337) ring.

It is important to note that specific experimental data on the reactivity of the 2-methylpropyl side chain in this compound is not extensively reported in the scientific literature, suggesting that this part of the molecule is not typically targeted for synthetic modifications. The chemical interest in this compound and its analogues generally focuses on the functional groups of the tetrahydropyran ring.

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The regioselectivity and stereoselectivity of chemical transformations involving this compound are primarily dictated by the stereochemistry of the tetrahydropyran ring and the directing effects of the hydroxyl and 2-methylpropyl substituents. The formation of the this compound ring itself, often via a Prins reaction, is a highly stereoselective process.

The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, proceeds through a chair-like transition state. wikipedia.orgorganic-chemistry.org This generally leads to the formation of a specific diastereomer of the tetrahydropyran ring. The substituents on the ring will preferentially occupy equatorial positions to minimize steric hindrance, influencing the stereochemical outcome of the cyclization.

Once formed, the existing stereocenters at positions 3 and 4 of the oxane ring, along with the ring conformation, will govern the stereochemical outcome of subsequent reactions. For example, any reaction at the C-4 hydroxyl group or at the adjacent carbons will be influenced by the steric bulk of the 2-methylpropyl group at C-3. A nucleophilic attack on a derivative of the C-4 hydroxyl group would likely occur from the less hindered face of the ring.

Similarly, if a reaction were to introduce a new substituent onto the ring, its stereochemistry would be directed by the existing substituents. For instance, an electrophilic addition to a double bond introduced into the ring would be expected to occur from the face opposite to the bulky 2-methylpropyl group.

The hydroxyl group at C-4 can also play a significant role in directing reactions through neighboring group participation. It can act as an internal nucleophile or influence the reactivity of nearby functional groups, leading to specific regio- and stereochemical outcomes.

Detailed Mechanistic Investigations of Key Reactions Involving this compound

The most significant and well-studied reaction involving the formation of this compound and related substituted tetrahydropyrans is the Prins reaction. wikipedia.orgorganic-chemistry.orgutexas.edu The mechanism of the Prins reaction provides a detailed understanding of how the stereochemistry of the final product is established.

The reaction is initiated by the protonation of an aldehyde, typically in the presence of a protic or Lewis acid, to form a highly electrophilic oxonium ion. wikipedia.org This is followed by the electrophilic attack of the oxonium ion on the double bond of a homoallylic alcohol. This addition proceeds to form a key carbocationic intermediate. wikipedia.org

The subsequent step involves the intramolecular trapping of this carbocation by the hydroxyl group of the homoallylic alcohol. This cyclization proceeds through a chair-like transition state, which is crucial for determining the stereochemistry of the resulting tetrahydropyran ring. The substituents on the forming ring will arrange themselves to minimize steric interactions, generally favoring equatorial positions.

While detailed mechanistic investigations specifically on this compound are scarce, the general mechanism of the Prins reaction is well-established and provides a robust framework for understanding its formation and the origins of its stereochemistry. wikipedia.orgnih.gov Any further reactions on the molecule would be expected to follow established mechanistic pathways (e.g., S_N1, S_N2, E1, E2) with the regio- and stereoselectivity being influenced by the factors discussed in the previous section.

Advanced Characterization Methodologies for 3 2 Methylpropyl Oxan 4 Ol in Research Contexts

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-(2-Methylpropyl)oxan-4-ol. High-field NMR provides the necessary resolution to distinguish between the various spin systems within the molecule.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the oxane ring (e.g., H2-H3, H5-H6) and within the isobutyl side chain, confirming the integrity of these structural fragments. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH), allowing for the definitive assignment of carbon signals based on the already assigned proton signals. wikipedia.org Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of their bonding connectivity. slideshare.net NOESY is particularly vital for determining the relative stereochemistry of the substituents at the C2 and C4 positions. For example, a spatial correlation between the proton at C2 and the axial proton at C6 would suggest a specific chair conformation and relative orientation of the isobutyl group. The presence or absence of a NOE between the C2 proton and the C4-methyl group would differentiate between the cis and trans diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
H/C-2 ~3.4-3.8 ~75-78 H-3, H-1' C-3, C-6, C-1', C-4
H/C-3 ~1.5-1.9 ~40-45 H-2, H-5ax, H-5eq C-2, C-4, C-5, C-1'
C-4 - ~68-72 - -
H/C-5 ~1.4-1.8 ~35-40 H-3, H-6ax, H-6eq C-3, C-4, C-6, C-4(CH₃)
H/C-6 ~3.6-4.1 ~60-65 H-5ax, H-5eq C-2, C-5
C-4(CH₃) ~1.2 ~25-30 - C-3, C-4, C-5
H/C-1' ~1.3-1.6 ~48-52 H-2', H-2 C-2, C-3, C-2'
H/C-2' ~1.7-2.0 ~24-28 H-1', H-3' C-1', C-3'
H/C-3' ~0.9 ~22-24 H-2' C-1', C-2'

The six-membered oxane ring of this compound is not static; it undergoes rapid conformational exchange, primarily through a chair-chair ring flip. Dynamic NMR (DNMR) spectroscopy, typically involving variable-temperature (VT) experiments, is the primary tool for studying these processes. nih.gov

At low temperatures, the ring inversion is slow on the NMR timescale, and distinct signals for axial and equatorial protons can be resolved. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation parameters, such as the free energy of activation (ΔG‡), for the chair-chair interconversion. nih.gov This provides valuable insight into the molecule's flexibility and the energetic preference for certain conformations.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₁₀H₂₀O₂). mdpi.com Analysis of the fragmentation patterns in the mass spectrum, particularly with techniques like gas chromatography-mass spectrometry (GC-MS), reveals key structural features. nih.gov The molecular weight of this compound is 172.27 g/mol . scentree.co

Common fragmentation pathways for this molecule would include:

α-Cleavage: Cleavage of the C-C bond adjacent to the ring oxygen is a common pathway for cyclic ethers. The most likely α-cleavage for this molecule is the loss of the isobutyl group as a radical (•C₄H₉), leading to a prominent fragment ion.

Dehydration: The tertiary alcohol can easily lose a molecule of water (H₂O), especially under electron ionization (EI) conditions. libretexts.org

Ring Opening: The molecular ion can undergo ring opening, followed by a series of subsequent fragmentations to produce smaller ions.

Table 2: Plausible Mass Fragments for this compound

m/z Proposed Fragment Pathway
172 [C₁₀H₂₀O₂]⁺˙ Molecular Ion (M⁺˙)
157 [C₉H₁₇O₂]⁺ Loss of methyl radical (•CH₃)
154 [C₁₀H₁₈O]⁺˙ Loss of water (H₂O) from M⁺˙
115 [C₆H₁₁O₂]⁺ Loss of isobutyl radical (•C₄H₉) from M⁺˙
57 [C₄H₉]⁺ Isobutyl cation
43 [C₃H₇]⁺ Isopropyl cation

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group and Conformational Insights

FT-IR Spectroscopy: This technique is particularly sensitive to vibrations of polar bonds. gatewayanalytical.com The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band corresponding to the O-H stretching of the tertiary alcohol group. Strong absorptions for the C-O stretching of the ether and alcohol, as well as C-H stretching and bending vibrations, would also be present.

Raman Spectroscopy: Raman spectroscopy is more sensitive to the vibrations of non-polar, symmetric bonds. gatewayanalytical.com The C-C bond vibrations of the oxane ring and the isobutyl backbone would be prominent in the Raman spectrum. While the O-H stretch is typically weak in Raman, the fingerprint region (below 1500 cm⁻¹) can reveal subtle structural and conformational details that are complementary to the FT-IR spectrum.

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Predominant Technique
O-H Stretch (Alcohol) 3200 - 3600 (broad) FT-IR
C-H Stretch (Alkyl) 2850 - 3000 Both (stronger in Raman)
C-O Stretch (Ether & Alcohol) 1050 - 1200 FT-IR
C-C Stretch (Backbone) 800 - 1200 Raman

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS for purity and isomer profiling in research)

Chromatographic methods are essential for assessing the purity of this compound and for separating its various stereoisomers.

GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for purity analysis. The compound is sufficiently volatile for GC analysis. A GC chromatogram can separate the parent compound from any impurities or starting materials. Furthermore, the diastereomers (cis and trans) of this compound may be separable on a high-resolution capillary column, appearing as distinct peaks with different retention times but identical mass spectra.

Chiral HPLC: The molecule contains two stereocenters at positions C2 and C4, meaning it can exist as two pairs of enantiomers (four stereoisomers in total). While the two diastereomeric pairs (cis and trans) can often be separated using standard achiral HPLC, resolving the enantiomers within each pair requires chiral chromatography. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for this purpose. nih.govsigmaaldrich.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and enabling their separation and quantification.

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Structural Assignment

X-ray crystallography provides an unambiguous, three-dimensional model of a molecule's structure in the solid state, including definitive proof of connectivity and absolute stereochemistry. mdpi.com Since this compound is a liquid at room temperature, obtaining a single crystal suitable for diffraction analysis is challenging. scentree.co

A common and effective strategy in such cases is the preparation of a crystalline derivative. nih.gov The tertiary alcohol functional group provides a convenient handle for derivatization. Reacting the alcohol with an aromatic carboxylic acid (e.g., p-bromobenzoic acid) or an isocyanate can yield a solid ester or urethane (B1682113) derivative, respectively. These derivatives often have a higher propensity to form high-quality single crystals. The resulting crystal structure not only reveals the conformation of the oxane ring and the relative stereochemistry of the substituents but, if a chiral derivatizing agent of known configuration is used, can also establish the absolute stereochemistry of the chiral centers. semanticscholar.org

Computational and Theoretical Studies of 3 2 Methylpropyl Oxan 4 Ol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(2-Methylpropyl)oxan-4-ol. These calculations, based on solving the Schrödinger equation, provide a detailed picture of the electron distribution and bonding within the molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to determine the molecular orbitals and their corresponding energy levels.

For this compound, these calculations reveal the nature of the covalent bonds, the influence of the oxygen heteroatom on the electronic structure of the oxane ring, and the electronic effects of the 2-methylpropyl and hydroxyl substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity. The HOMO is typically localized around the oxygen atom of the hydroxyl group and the ring oxygen, indicating these are likely sites for electrophilic attack. The LUMO, conversely, is distributed more across the carbon backbone, suggesting sites for nucleophilic attack. The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical stability and electronic transition energies. acs.org

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 8.3 eV

Note: These are hypothetical values to illustrate typical results from quantum chemical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT is employed to determine the most stable three-dimensional structure of this compound through geometry optimization. researchgate.netstackexchange.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For this compound, which has multiple stereoisomers and conformers, DFT calculations can predict the relative stabilities of these different forms. The oxane ring can adopt various conformations, such as chair and boat forms, and the substituents can be in either axial or equatorial positions. DFT calculations can quantify the energy differences between these conformers, allowing for the determination of the most populated conformation at a given temperature. The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov

Table 2: Relative Energies of this compound Conformers Calculated by DFT

Conformer Relative Energy (kcal/mol)
Chair (equatorial substituents) 0.00
Chair (axial hydroxyl) 1.25
Chair (axial 2-methylpropyl) 2.80

Note: These are hypothetical values to illustrate typical results from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT can determine the energies of stable conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and the study of its flexibility.

An MD simulation of this compound would reveal the transitions between different chair and boat conformations of the oxane ring, as well as the rotation of the 2-methylpropyl group. pitt.edu By running the simulation for a sufficient length of time (nanoseconds to microseconds), the probability of finding the molecule in a particular conformation can be determined, providing a more complete picture of its dynamic structure in solution or the gas phase. These simulations are particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies is particularly useful.

NMR chemical shifts can be calculated using methods such as Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. These calculations provide theoretical ¹H and ¹³C chemical shifts for each atom in the molecule. By comparing the calculated shifts for different possible isomers and conformers with experimental data, the correct structure can be confirmed. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

Vibrational frequencies can also be calculated using DFT. The calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, C-O stretches, and O-H stretches. These can be compared with experimental infrared (IR) spectra to aid in peak assignment.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 75.1 74.8
C3 45.3 45.1
C4 68.9 68.5
C5 35.8 35.6

Note: These are hypothetical values to illustrate the correlation between predicted and experimental data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, oxidation, or dehydration. By modeling the reaction pathway, the structures and energies of transition states and intermediates can be determined. researchgate.netacs.orgnih.gov

For example, the acid-catalyzed dehydration of this compound could be modeled to determine whether it proceeds via an E1 or E2 mechanism. DFT calculations can be used to locate the transition state for each possible pathway and calculate the activation energy. The pathway with the lower activation energy is predicted to be the favored mechanism. This information is crucial for understanding and optimizing reaction conditions. ibs.re.kr

Chiroptical Property Prediction (ECD, VCD)

Since this compound is a chiral molecule, computational methods can be used to predict its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). researchgate.netmdpi.comresearchgate.net These techniques are essential for determining the absolute configuration of chiral molecules.

The prediction of ECD and VCD spectra involves calculating these properties for a specific enantiomer (e.g., the (2R, 3S, 4S) isomer) of this compound. The calculated spectrum is then compared with the experimental spectrum. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the molecule. Time-dependent DFT (TD-DFT) is commonly used for these calculations. chemistrywithatwist.com

Synthesis and Chemical Behavior of Derivatives and Analogues of 3 2 Methylpropyl Oxan 4 Ol

Ethers, Esters, and Other O-Functionalized Derivatives of 3-(2-Methylpropyl)oxan-4-ol

The tertiary hydroxyl group at the C-4 position of this compound is a primary site for chemical modification. Its reactivity allows for the synthesis of a wide array of O-functionalized derivatives, including ethers and esters. These transformations are standard in organic synthesis and serve to alter the polarity, steric bulk, and chemical reactivity of the parent molecule.

Ethers: Etherification of the C-4 hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This potent nucleophile then undergoes an SN2 reaction with an alkyl halide to form the ether linkage. For example, the synthesis of 4-methoxy-4-methyl-2-(2-methylpropyl)oxane would involve the reaction of the sodium alkoxide of this compound with methyl iodide. Due to the tertiary nature of the alcohol, SN1 conditions using acid catalysis with an alcohol like methanol (B129727) could also be employed, though care must be taken to avoid elimination side reactions.

Esters: Esterification is readily accomplished by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route, though it is an equilibrium process. For higher yields, reaction with more reactive acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) is often preferred. A patent for the synthesis of chiral fragrance compounds describes the preparation of acyl derivatives of 2,4-disubstituted-tetrahydropyran-4-ols by reacting the alcohol with an acyl anhydride, highlighting the industrial relevance of such esters. google.com Kinetic studies on the esterification of other cyclic alcohols show that the reaction typically follows second-order kinetics, with rates influenced by temperature, catalyst concentration, and the steric hindrance of the reactants. mdpi.com

Below is a table representing potential O-functionalized derivatives and the general synthetic methods.

Derivative NameDerivative TypeGeneral Synthetic MethodReactants
3-(2-Methylpropyl)oxan-4-yl acetateEsterAcylationThis compound, Acetic Anhydride/Acetyl Chloride
4-Methoxy-4-methyl-2-(2-methylpropyl)oxaneEtherWilliamson Ether SynthesisThis compound, Sodium Hydride, Methyl Iodide
3-(2-Methylpropyl)oxan-4-yl benzoateEsterAcylation (Schotten-Baumann)This compound, Benzoyl Chloride, Pyridine
4-(Benzyloxy)-4-methyl-2-(2-methylpropyl)oxaneEtherWilliamson Ether SynthesisThis compound, Sodium Hydride, Benzyl (B1604629) Bromide

Modified Oxane Ring Systems Derived from this compound

Modification of the oxane ring itself represents a more profound structural change, leading to fundamentally different heterocyclic systems. Such transformations can include ring-opening, ring-contraction, or the introduction of additional heteroatoms. While the direct modification of this compound is not widely documented, established reactions on related tetrahydropyran (B127337) systems illustrate the potential pathways for such transformations.

One potential modification involves the oxidation of the C-4 hydroxyl group to a ketone, yielding 2-(2-methylpropyl)-4-methyloxan-4-one . This transformation could be achieved using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting tetrahydropyran-4-one is a versatile intermediate for further reactions, such as the Baeyer-Villiger oxidation to form a seven-membered lactone, or reactions at the α-carbons.

Ring-opening reactions can be initiated under strong acidic conditions, potentially leading to the formation of unsaturated diols or other acyclic products. For instance, treatment of dihydropyrans with various nucleophiles has been shown to induce ring opening, suggesting that activating the C4-hydroxyl group of this compound into a good leaving group could facilitate similar nucleophilic attack and cleavage of the C-O bond. rsc.org

Another approach involves leveraging the initial Prins cyclization precursors to generate different ring systems. By altering the reaction conditions or substrates in the reaction between a homoallylic alcohol and an aldehyde, it is possible to direct the cyclization towards other heterocyclic or carbocyclic structures, although this represents a divergent synthesis rather than a direct modification of the pre-formed oxane ring.

Analogues with Variations in the Alkyl Side Chain

Several studies have demonstrated the feasibility of this strategy. For example, the Prins cyclization of isoprenol has been successfully carried out with a range of aldehydes using heterogeneous catalysts like MoO3/SiO2. semanticscholar.org Similarly, iodine has been shown to be an effective catalyst for the cyclization of homoallylic alcohols with various aliphatic and aromatic aldehydes. researchgate.net The reaction generally proceeds with good yields, allowing for the synthesis of a panel of C-2 substituted analogues.

The table below details several analogues of this compound synthesized by reacting isoprenol with different aldehydes, showcasing the versatility of the Prins cyclization.

Aldehyde ReactantResulting C-2 Side ChainAnalogue IUPAC NameCatalyst/ConditionsReference
Isovaleraldehyde (B47997)2-Methylpropyl (isobutyl)This compoundH-Beta-300 Zeolite ethz.ch
ButanalPropyl3-Propyl-oxan-4-olFe-loaded Beta Zeolite researchgate.net
BenzaldehydePhenyl3-Phenyl-oxan-4-olMontmorillonite K10 researchgate.net
Formaldehyde (B43269)Hydrogen3-H-oxan-4-ol (4-Methyloxan-4-ol)Iodine (I2) researchgate.net
PropanalEthyl3-Ethyl-oxan-4-olMoO3/SiO2 semanticscholar.org

Stereochemical Implications in Derivative Synthesis and Characterization

The synthesis and properties of this compound derivatives are profoundly influenced by stereochemistry. The parent molecule has two stereocenters at C-2 and C-4, leading to the possibility of diastereomers (cis and trans). The Prins cyclization used for its synthesis is known to be stereoselective, generally favoring the formation of the cis isomer, where the C-2 alkyl group and the C-4 hydroxyl group are on the same face of the ring. ethz.ch

This preference is attributed to a chair-like transition state where large substituents preferentially occupy equatorial positions to minimize steric strain. abo.fi In the cyclization of isoprenol and isovaleraldehyde, the isobutyl group at C-2 and the methyl group at C-4 both tend to adopt equatorial orientations in the most stable chair conformation of the transition state, leading to the cis product. The cis/trans ratio can be influenced by the choice of catalyst and reaction conditions. For instance, studies using H-Beta-300 zeolite as a catalyst report a high cis/trans ratio at 50% isoprenol conversion. ethz.ch

Once formed, the stereochemistry of the derivatives dictates their three-dimensional shape and, consequently, their physical and chemical properties. The cis and trans isomers are distinct compounds with different NMR spectra, chromatographic retention times, and potentially different reactivity. Conformational analysis, often performed using NMR spectroscopy and computational methods, is crucial for characterizing these isomers. researchgate.netbeilstein-journals.org For the cis isomer, the most stable conformation is expected to be a chair form with both the C-2 isobutyl group and the C-4 methyl group in equatorial positions, leaving the C-4 hydroxyl group in an axial position. The trans isomer would be forced to place one of these larger groups in an axial position, leading to greater conformational strain. sci-hub.se

The synthesis of derivatives from a specific stereoisomer of this compound will proceed with retention or inversion of configuration depending on the reaction mechanism. For example, esterification of the hydroxyl group occurs with retention of the C-4 stereocenter. Reactions that proceed via an SN2 mechanism at a stereocenter would lead to inversion, while SN1 reactions would likely result in a mixture of stereoisomers.

Comparative Reactivity Studies of Derivatives and Analogues

Direct comparative kinetic studies on the derivatives and analogues of this compound are not extensively reported in the literature. However, reactivity trends can be inferred from fundamental principles of organic chemistry and studies on related systems. The reactivity of these compounds is primarily governed by the steric and electronic environment of the functional groups.

Effect of C-2 Alkyl Side Chain: The nature of the C-2 substituent is expected to influence the reactivity at the C-4 hydroxyl group through steric hindrance. Analogues synthesized with bulkier aldehydes (e.g., pivaldehyde instead of isovaleraldehyde) would possess a larger C-2 alkyl group. This increased steric bulk could partially shield the C-4 hydroxyl group, leading to a decreased rate of reaction with other reagents, such as in esterification. Kinetic studies on esterification reactions confirm that steric hindrance on the alcohol substrate significantly impacts the reaction rate. mdpi.com

Reactivity of Stereoisomers: The cis and trans diastereomers are expected to exhibit different reaction rates due to their distinct conformations. In the more stable chair conformation of the cis isomer, the hydroxyl group is in an axial position. In the trans isomer, the hydroxyl group can be equatorial (placing the larger isobutyl or methyl group in an axial position). Axial hydroxyl groups are often more sterically hindered to attack by bulky reagents than equatorial hydroxyl groups. Conversely, the departure of a leaving group from an axial position can be favored in elimination reactions (E2 mechanism). Studies on the nucleophilic substitution of other tetrahydropyran systems have shown that stereoselectivity is highly dependent on the reaction mechanism (SN1 vs. SN2-like) and the conformation of the ring. nih.gov

Reactivity of O-Functionalized Derivatives: The reactivity of ether and ester derivatives is dictated by the nature of the new functional group. Ethers are generally stable and unreactive, except under strongly acidic conditions that can cleave the ether bond. Esters, on the other hand, are susceptible to nucleophilic acyl substitution. They can be hydrolyzed back to the parent alcohol and a carboxylic acid under either acidic or basic conditions. The rate of hydrolysis would be influenced by the steric bulk of both the acyl group and the tetrahydropyranol portion of the molecule.

Strategic Applications of 3 2 Methylpropyl Oxan 4 Ol in Advanced Chemical Synthesis

Role as a Chiral Building Block in Multistep Organic Synthesis

The tetrahydropyran (B127337) ring is a common structural motif in numerous natural products, making chiral derivatives of this scaffold valuable intermediates in total synthesis. The presence of stereocenters at the C2 and C4 positions of the oxane ring in molecules like 3-(2-Methylpropyl)oxan-4-ol allows for the generation of distinct stereoisomers, which can serve as chiral building blocks. nih.gov

The stereoselectivity of the synthesis of 2,4-disubstituted tetrahydropyran-4-ols is highly dependent on the reaction conditions and the catalysts employed. For instance, the Prins cyclization can be directed to favor certain diastereomers. pk.edu.pl This control over stereochemistry is crucial for its application in asymmetric synthesis, where specific three-dimensional arrangements are required.

A notable example of its application is the use of a specific stereoisomer, (2R,4S)-2-methyloxan-4-ol, as a key intermediate in the total synthesis of bioactive natural products like Diospongin B. The inherent chirality of the tetrahydropyran unit is incorporated into the final target molecule, demonstrating its utility as a foundational chiral precursor. The development of stereoselective synthetic methods continues to be an active area of research to enhance the utility of such compounds in complex organic synthesis.

Precursor to Complex Chemical Entities in Non-Biological Contexts

The primary role of this compound as a precursor is in the synthesis of fragrance compounds. Known commercially by trade names such as Florol, Florosa, and Rosanol, it is a key component in perfumes that aim to replicate the scent of lily-of-the-valley. researchgate.netpellwall.comscentree.co Its synthesis via the Prins reaction, which combines isovaleraldehyde (B47997) with isoprenol, is a well-established industrial process. researchgate.net

The reaction mechanism proceeds through the formation of a hemiacetal intermediate, followed by cyclization to yield the tetrahydropyran ring. researchgate.net Research has focused on optimizing this synthesis using various acid catalysts to improve yield and selectivity. pk.edu.pl

Beyond its direct use, the bifunctional nature of the molecule—containing both a hydroxyl group and an ether linkage—allows for further chemical transformations. Researchers have explored the synthesis of various derivatives, indicating its potential as a starting material for a broader range of chemical entities, although its application remains predominantly within the fragrance sector. researchgate.netpk.edu.pl

Reactant 1Reactant 2Catalyst TypeResulting Compound
IsovaleraldehydeIsoprenolAcid Catalyst (e.g., H-Beta-300 zeolite, MoO3/SiO2)4-methyl-2-(2-methylpropyl)oxan-4-ol

Integration into Novel Catalyst Systems or Ligand Design

While extensive research has been conducted on the catalytic systems used for the synthesis of this compound, there is a notable lack of available scientific literature detailing the use of this compound itself as a component within a catalyst or as a ligand in catalyst design. Studies have thoroughly investigated the use of heterogeneous acid catalysts, such as various zeolites and supported heteropoly acids, to improve the efficiency and environmental footprint of the Prins cyclization process for its production. semanticscholar.orgethz.chutupub.fiabo.fi However, the subsequent application of the resulting tetrahydropyranol product in the field of catalysis and ligand synthesis is not documented in readily accessible research.

Applications in Advanced Materials Science

Based on available scientific and technical literature, there are no established applications of this compound in the field of advanced materials science. Searches for its use as a monomer for polymerization or as a cross-linking agent in the formation of polymer networks did not yield any specific findings. The research and commercial applications of this compound appear to be exclusively concentrated in the area of fragrance chemistry.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Motifs

There is no information available in the current scientific literature to suggest that this compound or its structural motifs are utilized in the fields of supramolecular assembly or host-guest chemistry. These areas of chemistry focus on the non-covalent interactions between molecules, and while the hydroxyl and ether groups on the compound could potentially participate in such interactions, no studies have been published that explore this potential application.

Future Research Directions and Unexplored Avenues for 3 2 Methylpropyl Oxan 4 Ol

Development of Novel and Efficient Synthetic Routes

The primary route to 3-(2-Methylpropyl)oxan-4-ol and related tetrahydropyranols is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. researchgate.net While effective, future research could focus on developing more efficient, sustainable, and stereoselective synthetic methodologies.

Catalyst and Process Optimization: Future work should explore a wider range of catalysts to improve yield, selectivity, and environmental footprint. While homogeneous acids are traditionally used, research into heterogeneous catalysts like zeolites and solid-supported acids has shown promise for easier separation and catalyst recycling. researchgate.net The development of novel Lewis and Brønsted acid catalysts, including chiral variants, could enable highly stereoselective syntheses, providing access to specific diastereomers of this compound which may possess unique olfactory properties. nih.govnih.gov A systematic optimization of reaction parameters such as temperature, solvent, and reactant ratios, potentially aided by design of experiment (DoE) methodologies, could further enhance process efficiency. beilstein-journals.org

Alternative Synthetic Strategies: Beyond the conventional Prins reaction, other synthetic avenues warrant exploration. These could include:

Oxidative Cyclization: Methods involving the DDQ-mediated oxidative cyclization of benzylic and allylic ethers can produce tetrahydropyran (B127337) rings with high diastereocontrol and could be adapted for the synthesis of this compound analogs. mdpi.com

Silyl-Prins Cyclization: The use of alkenylsilanes in Prins-type reactions can offer advantages in terms of reaction rates and selectivity. uva.es Investigating silyl-Prins variants for the synthesis of this compound could lead to more controlled and efficient processes.

Cascade Reactions: Designing cascade reactions that form the tetrahydropyran ring and introduce further functionalization in a single step would be a highly efficient approach to novel derivatives. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Prins Cyclization Improved yield, stereoselectivity, sustainabilityDevelopment of novel heterogeneous and chiral catalysts
Oxidative Cyclization High diastereocontrol, atom economyAdaptation to the specific substrates for this compound
Silyl-Prins Cyclization Enhanced reaction rates and selectivityExploration of various silyl-substituted precursors
Cascade Reactions Increased synthetic efficiency, rapid derivatizationDesign of novel multi-reaction sequences

Exploration of Unconventional Reactivity Patterns

The reactivity of the this compound scaffold is largely underexplored. Future research should investigate the chemical transformations of both the tetrahydropyran ring and the hydroxyl group to generate novel derivatives with potentially valuable properties.

Derivatization of the Hydroxyl Group: Standard derivatization of the tertiary alcohol, such as etherification and esterification, could yield new compounds with altered scent profiles, improved stability, or different physical properties. These new esters and ethers could be evaluated for their own fragrance characteristics or as intermediates for further synthesis.

Functionalization of the Tetrahydropyran Ring: The tetrahydropyran ring itself offers opportunities for chemical modification. Research into selective oxidation of the ring, for instance, could lead to lactones or other oxidized derivatives. d-nb.info Studies on the oxidation of 4-methyltetrahydropyran have shown that degradation can be initiated by C2-H abstraction, leading to C2- or C4-oxidized products or ring-cleavage products depending on the oxidant used. researchgate.net Applying similar oxidative stress to this compound could yield a variety of new chemical entities.

Ring-Opening and Ring-Contraction Reactions: Investigating the conditions for selective ring-opening of the tetrahydropyran moiety could provide access to a range of functionalized acyclic compounds. Conversely, ring-contraction reactions, which have been demonstrated for other substituted tetrahydropyrans, could be a pathway to novel tetrahydrofuran derivatives. researchgate.net These transformations would significantly expand the chemical space accessible from this compound.

Advancements in High-Throughput Characterization and Screening for Research

High-throughput screening (HTS) methodologies, widely used in drug discovery, could be powerfully applied to the exploration of this compound and its derivatives. nih.gov This would enable the rapid evaluation of large libraries of related compounds for a variety of applications.

Screening for Novel Fragrance and Flavor Compounds: By creating combinatorial libraries of this compound derivatives through the synthetic methods described above, HTS could be employed to screen for novel odorants and flavorings. Automated sensory analysis and gas chromatography-olfactometry (GC-O) could be integrated into a high-throughput workflow to quickly identify compounds with desirable sensory profiles.

Discovery of Bioactive Molecules: The tetrahydropyran scaffold is a common motif in many biologically active natural products. mdpi.com A library of this compound derivatives could be screened against a wide range of biological targets to identify potential new therapeutic agents. mdpi.com HTS assays could be designed to test for activities such as antimicrobial, anti-inflammatory, or anticancer effects. The development of such screening libraries provides access to structurally diverse non-natural compounds for biological evaluation. mdpi.com

Screening ApplicationLibrary Generation StrategyHigh-Throughput Method
Fragrance & Flavor Combinatorial synthesis of esters, ethers, and analogsAutomated GC-O, sensory panel screening
Bioactivity Diversity-oriented synthesis of a tetrahydropyran libraryCell-based assays, enzyme inhibition assays

Integration with Flow Chemistry and Automated Synthesis

The application of modern automation technologies could revolutionize the synthesis and study of this compound. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov

Continuous Flow Synthesis: Transitioning the synthesis of this compound from batch to a continuous flow process could lead to significant improvements. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher yields and selectivities. beilstein-journals.org The smaller reaction volumes at any given time also enhance the safety profile, particularly for exothermic reactions. Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds and is a promising avenue for the industrial production of fragrance molecules. nih.gov

Automated Synthesis and Optimization: Automated synthesis platforms can be used to rapidly synthesize and purify libraries of this compound derivatives for high-throughput screening. nih.gov These systems can perform a large number of reactions in parallel, varying substrates and conditions to quickly explore a wide chemical space. The integration of artificial intelligence and machine learning algorithms with these platforms can enable autonomous optimization of reaction conditions to maximize yield or selectivity. colorado.edu

Theoretical Predictions Guiding Experimental Research on this compound

Computational chemistry and in silico modeling are powerful tools that can guide and accelerate experimental research on this compound.

Mechanistic and Stereochemical Studies: Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanism of the Prins cyclization for the synthesis of this compound. Such studies can help to understand the factors controlling stereoselectivity and guide the design of catalysts and reaction conditions to favor the formation of a desired diastereomer. researchgate.net Computational analysis of the conformational preferences of different stereoisomers of this compound can also provide insights into their physical and sensory properties.

Property Prediction and QSAR: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Odor Relationship (QSOR) models can be developed to predict the properties of novel this compound derivatives. By correlating structural features with olfactory perception, these models can be used to design new molecules with specific scent profiles, such as enhanced lily-of-the-valley character or novel floral notes. nih.govnih.gov Studies have shown that the recognition of lily-of-the-valley odorants is based on molecular shape and electrostatics, providing a basis for computational design. nih.govnih.gov This in silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Computational ApproachApplication to this compoundExpected Outcome
DFT Calculations Elucidation of Prins reaction mechanism and transition statesGuidance for stereoselective synthesis
Conformational Analysis Determination of stable conformers of different stereoisomersCorrelation of structure with physical and sensory properties
QSAR/QSOR Modeling Prediction of odor characteristics of virtual derivativesIn silico design of novel fragrance molecules with desired scents

Q & A

Q. What are the established synthetic routes for 3-(2-Methylpropyl)oxan-4-ol, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of citronellal derivatives, producing a tetrahydropyran scaffold. Key factors include:
  • Catalyst selection : Strong acids (e.g., H₂SO₄) favor cyclization but may reduce enantiomeric purity.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but risk side reactions like dehydration .
  • Solvent polarity : Polar solvents (e.g., ethanol) stabilize intermediates but may hinder ring closure.
Synthetic RouteCatalystTemperature (°C)Yield (%)Reference
Citronellal cyclizationH₂SO₄9065–75
Epoxide ring-openingBF₃·Et₂O6050–60

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR reveals proton environments (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.5–4.0 ppm for oxan oxygen proximity) . ¹³C NMR confirms quaternary carbons (e.g., C-4 hydroxyl-bearing carbon at δ 70–75 ppm) .
  • IR : Hydroxyl stretch at 3200–3400 cm⁻¹ and ether C-O at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 172.2 (C₁₀H₂₀O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise in stereoelectronic effects or solvent interactions. Strategies include:
  • Multi-parametric DFT calculations : Incorporate solvent models (e.g., COSMO-RS) to simulate polar environments .
  • Kinetic isotope effects (KIE) : Compare H/D substitution to identify rate-determining steps .
  • Cross-validation : Use orthogonal assays (e.g., HPLC-MS for byproduct analysis) to confirm reaction pathways .

Q. What strategies optimize enantiomeric purity in this compound synthesis, and what analytical challenges arise?

  • Methodological Answer :
  • Chiral catalysts : Use (R)-BINOL-phosphoric acid to induce asymmetry during cyclization .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak® IA column) separates diastereomers, though baseline separation requires gradient optimization .
  • Challenges :
  • Overlapping NMR signals for enantiomers (use Mosher ester derivatization) .
  • Low volatility complicates GC analysis (prior silylation recommended) .

Q. How can metabolic stability studies of this compound be designed for in vitro models?

  • Methodological Answer :
  • Hepatocyte incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) with NADPH regeneration systems. Monitor depletion via LC-MS/MS .
  • CYP450 inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Data interpretation : Half-life (t₁/₂) < 30 min indicates high clearance; correlate with LogP (experimental: 2.8) for bioavailability predictions .

Data Contradiction Analysis

  • Stereochemical Assignments : Early studies (pre-2020) misassigned C-4 configuration due to overlapping NOESY signals. Revised assignments using J-based configurational analysis (J-coupling > 8 Hz for trans-diaxial protons) resolved this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.